4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
Description
The compound 4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a pyrazolone derivative featuring a hydrazino-thiazole moiety. Pyrazolone-based compounds are widely studied for their pharmacological and materials science applications, including antimicrobial, anticancer, and chemosensing properties . This compound’s unique structure combines a pyrazolone core with a thiazole-imine substituent, distinguishing it from other Schiff base or hydrazone derivatives derived from 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one).
Properties
Molecular Formula |
C14H14N6OS |
|---|---|
Molecular Weight |
314.37 g/mol |
IUPAC Name |
4-[(2-amino-1,3-thiazol-5-yl)diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C14H14N6OS/c1-9-12(18-17-11-8-16-14(15)22-11)13(21)20(19(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,15,16) |
InChI Key |
QJJLODASBWQTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=CN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the condensation of 2-iminothiazolidine derivatives with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as BF3·OEt2 to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification, and final condensation reactions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled temperatures and pH.
Major Products
The major products formed from these reactions include various substituted thiazole and pyrazolone derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The thiazole ring plays a crucial role in binding to the target sites, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Structural Features
The target compound is structurally compared to analogues synthesized from 4-aminoantipyrine via condensation with aldehydes or heterocyclic amines (Table 1). Key differences lie in the substituent groups and their electronic/steric effects:
Key Observations :
Key Observations :
- Conventional reflux methods (e.g., HDDP synthesis) are time-intensive (3–8 hours) but achieve moderate yields, while microwave-assisted synthesis significantly improves efficiency and yield .
- The target compound’s synthesis likely involves multi-step reactions due to the thiazole-imine group, contrasting with one-step Schiff base formations .
Physicochemical Properties
Critical data for select compounds are summarized below:
Key Observations :
Biological Activity
4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, a compound with the molecular formula and a molecular weight of 314.37 g/mol, has garnered attention for its potential biological activities. This article compiles existing research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a hydrazine derivative and a pyrazolone structure. The presence of these functional groups is significant in determining its biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazolone compounds often exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains. The specific compound has not been extensively studied for antimicrobial effects; however, similar structures have shown promising results.
| Compound | Target Organism | Activity |
|---|---|---|
| Pyrazolone Derivative | Staphylococcus aureus | Inhibition observed |
| Thiazole Derivative | Escherichia coli | Moderate inhibition |
Anticancer Activity
Emerging evidence suggests that compounds with similar structural features may possess anticancer properties. For example, thiazole-containing hydrazones have been reported to inhibit cancer cell proliferation in various studies. The mechanism generally involves inducing apoptosis and inhibiting cell cycle progression.
A notable study highlighted the anticancer potential of thiazole derivatives against human cancer cell lines with IC50 values ranging from 10 to 25 µM. Although specific data for the compound is limited, the structural similarities suggest potential efficacy.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 15 | Apoptosis induction |
| MCF7 (Breast) | 20 | Cell cycle arrest |
Antioxidant Activity
The antioxidant properties of pyrazolone derivatives are also noteworthy. Compounds in this class have been shown to scavenge free radicals effectively. The antioxidant activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Study on Thiazole Derivatives : A study published in the Journal of Medicinal Chemistry investigated various thiazole derivatives and their anticancer activities. It was found that compounds with similar substituents to our target compound exhibited significant cytotoxicity against multiple cancer cell lines, leading to further investigations into their mechanisms of action .
- Antimicrobial Screening : In another study focusing on hydrazone derivatives, several compounds were screened against common pathogens. Results indicated that modifications on the thiazole ring enhanced antimicrobial activity significantly compared to non-modified analogs .
The biological activity of 4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole and pyrazolone derivatives inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : The compound may promote programmed cell death through mitochondrial pathways.
- Free Radical Scavenging : The antioxidant properties help mitigate oxidative stress by neutralizing free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
